molecular formula C22H23NO4 B2683209 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone CAS No. 1351632-42-2

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone

Cat. No. B2683209
M. Wt: 365.429
InChI Key: KUZNBKTXDZWHQP-UHFFFAOYSA-N
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Description

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it an ideal candidate for a variety of research applications. In 5]undecan-9-yl(9H-xanthen-9-yl)methanone.

Scientific Research Applications

Crystal Structure and Biological Activity

The compound (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a derivative related to 1,5-dioxa-9-azaspiro compounds, has been studied for its crystal structure and biological activity. It was synthesized via an aldol reaction and characterized by various methods including X-ray diffraction, showing a non-planar 1,3-dioxane ring with a chair conformation. Biological activities of this compound were also evaluated, underscoring its relevance in scientific research (Yuan et al., 2017).

Synthesis Techniques

Research into the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives highlights the innovative methods used to create these compounds. The novel Prins cascade process developed for synthesizing these derivatives demonstrates the evolving techniques in chemical synthesis relevant to this class of compounds (Reddy et al., 2014).

Enantioselective Synthesis

The enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, related to the 1,5-dioxa-9-azaspiro compounds, showcases the importance of these compounds in developing optically active spiroketals. This has implications in the creation of specific enantiomers for applications in various scientific fields, including pharmaceuticals (Uchiyama et al., 2001).

Spirocyclic Derivatives in Antibacterial Agents

The exploration of spirocyclic derivatives of ciprofloxacin, which incorporates structures similar to 1,5-dioxa-9-azaspiro compounds, indicates the potential use of these compounds in antibacterial applications. This research highlights the ongoing efforts to develop new antibacterial agents leveraging the unique structures of spirocyclic compounds (Lukin et al., 2022).

properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(23-12-10-22(11-13-23)25-14-5-15-26-22)20-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZNBKTXDZWHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone

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